molecular formula C8H15NO B2622856 4-(Prop-2-en-1-yl)piperidin-4-ol CAS No. 695209-36-0

4-(Prop-2-en-1-yl)piperidin-4-ol

Cat. No.: B2622856
CAS No.: 695209-36-0
M. Wt: 141.214
InChI Key: BYWHWKOPJSTPIT-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)piperidin-4-ol (CAS 695209-36-0) is a piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are fundamental scaffolds for constructing pharmaceutical compounds, featured in a wide range of therapeutics such as vasodilators, antipsychotics, and neuroleptics . This particular compound, with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol , is functionalized with a hydroxyl group and an allyl substituent at the 4-position of the piperidine ring. These functional groups make it a versatile building block (synthon) for chemical synthesis; the hydroxyl group can serve as a hydrogen bond donor or acceptor, while the allyl group offers a handle for further chemical modification through various reactions, including cross-coupling or oxidation . The piperidine structural motif is a prevalent feature in natural alkaloids and bioactive molecules, and research into substituted piperidines remains a high-value area for developing new therapeutic agents . As a specialized chemical intermediate, this compound provides researchers with a valuable starting point for the synthesis of more complex, target-oriented molecules in fields such as pharmacology and organic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-3-8(10)4-6-9-7-5-8/h2,9-10H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWHWKOPJSTPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCNCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Pervasive Role of the Piperidine Scaffold in Contemporary Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in modern organic chemistry and drug discovery. ucl.ac.uk Its prevalence stems from a combination of favorable structural and physicochemical properties. The piperidine skeleton offers a flexible, three-dimensional scaffold that can effectively orient substituents in precise spatial arrangements, which is critical for binding to biological targets like receptors and enzymes.

This structural feature makes piperidine derivatives a cornerstone in the design of a vast array of pharmaceuticals across more than twenty therapeutic classes, including analgesics, antipsychotics, and antihistamines. ucl.ac.ukfluorochem.co.uk Furthermore, the piperidine moiety is a common feature in numerous natural alkaloids, which have historically served as inspiration for new drug development. indiamart.com The ability to readily modify the piperidine ring at various positions allows chemists to fine-tune a molecule's properties, such as its solubility, membrane permeability, and metabolic stability, making it a highly attractive and versatile scaffold in the rational design of new chemical entities. Synthetic chemists have developed a multitude of methods for constructing the piperidine ring, including hydrogenation of pyridine (B92270) precursors and various intra- and intermolecular cyclization strategies, ensuring its continued accessibility and widespread application. ucl.ac.uknih.gov

Strategic Importance of 4 Hydroxypiperidine Derivatives As Key Synthetic Intermediates

Within the broad family of piperidine-containing molecules, 4-hydroxypiperidine (B117109) derivatives stand out as particularly valuable synthetic intermediates. acs.org The hydroxyl group at the C4 position provides a reactive handle for a wide range of chemical transformations. It can be used to introduce new functional groups or to build more complex molecular structures through reactions such as esterification, etherification, or oxidation.

The 4-hydroxypiperidine core is a key component in numerous biologically active compounds. For instance, molecules with a substituted 4-piperidinol core have been identified as potent antagonists of the human H3 receptor, which is a target for treating neurological disorders. nih.govchemicalbook.com This scaffold serves as a crucial building block in the synthesis of fibrinogen receptor antagonists and various acridine (B1665455) derivatives. chemicalbook.com The strategic placement of the hydroxyl group allows for modifications that can significantly enhance the pharmacological properties of a drug candidate, making 4-hydroxypiperidine a frequently utilized starting material in medicinal chemistry research programs. acs.orgevitachem.comgoogle.com

Specific Chemical Utility of the 4 Prop 2 En 1 Yl Moiety in Piperidinol Architectures

The introduction of an allyl (prop-2-en-1-yl) group at the C4 position of a piperidin-4-ol creates the tertiary alcohol 4-(prop-2-en-1-yl)piperidin-4-ol. This specific structural motif combines the foundational piperidine (B6355638) scaffold with two highly versatile functional groups—a hydroxyl group and a terminal alkene—at a single quaternary carbon center. This unique arrangement offers significant chemical utility.

The synthesis of this structure is often achieved through the nucleophilic addition of an allyl organometallic reagent, such as allylmagnesium bromide, to a protected 4-piperidone (B1582916) derivative. ucl.ac.ukevitachem.com A common strategy involves using N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) as the starting material, which yields tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate after reaction and workup. ucl.ac.ukevitachem.com This N-protected intermediate is a stable, commercially available compound that serves as a key building block for more complex targets. fluorochem.co.ukindiamart.comsigmaaldrich.com

The primary utility of this compound and its protected analogues lies in their role as synthetic intermediates. google.com The allyl group's double bond can undergo a wide variety of chemical transformations, including oxidation, reduction, and addition reactions, allowing for further functionalization. For example, the intermediate tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate has been utilized in the synthesis of dual inhibitors for the Nav1.2 sodium channel and the 5-HT2A serotonin (B10506) receptor, which are targets for central nervous system disorders. google.com The presence of both the hydroxyl and allyl groups provides chemists with orthogonal reactive sites to elaborate the molecule in multiple directions, making it a powerful tool in the construction of diverse and complex molecular libraries.

Table 1: Synthesis and Properties of a Key Intermediate

Property Value
Compound Name tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate
CAS Number 203662-51-5
Molecular Formula C₁₃H₂₃NO₃
Synthesis Method Nucleophilic addition of allylmagnesium bromide to tert-butyl 4-oxopiperidine-1-carboxylate. ucl.ac.ukevitachem.com
Key Functional Groups N-Boc protecting group, C4-hydroxyl group, C4-allyl group.
Primary Utility Synthetic intermediate for pharmaceuticals and complex molecules. indiamart.comgoogle.com

Overview of Research Trajectories for Allyl Substituted Piperidin 4 Ols

Convergent and Divergent Synthetic Strategies for the Piperidin-4-ol Core

Conversely, a divergent synthesis begins with a central core molecule that is sequentially elaborated. researchgate.netwikipedia.org This strategy is particularly powerful for creating a library of related compounds, where a common intermediate is used to generate a wide range of analogs through various subsequent reactions. wikipedia.orgnih.gov For instance, starting from a common piperidine precursor, a multitude of derivatives can be accessed, facilitating structure-activity relationship studies.

Nucleophilic Addition Reactions to Piperidinones

A direct and common method for the synthesis of this compound involves the nucleophilic addition of an allyl group to a suitable N-protected piperidin-4-one precursor. This approach builds the target tertiary alcohol functionality directly onto the pre-existing piperidine ring.

Organometallic Reagent Additions (e.g., allylic Grignard or allyllithium reagents)

The addition of organometallic reagents, such as allylmagnesium halides (Grignard reagents) or allyllithium, to ketones is a fundamental carbon-carbon bond-forming reaction. nih.govacs.org The high reactivity of these allylmetallic species allows them to add efficiently to ketones, including sterically hindered ones. nih.gov In the context of synthesizing this compound, the key step is the 1,2-addition of an allyl organometallic reagent to an N-protected piperidin-4-one. The nitrogen atom is typically protected with a group like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to prevent side reactions and influence the reactivity and solubility of the substrate. The reaction of allylmagnesium bromide with an N-Boc-4-piperidinone, followed by an aqueous workup, directly yields the desired 4-allyl-4-hydroxypiperidine product.

The choice of the organometallic reagent and reaction conditions can be crucial. For instance, allylic copper species, often derived from Grignard reagents, are also effective for such transformations, sometimes offering different selectivity profiles. acs.org

Stereochemical Control in Ketone Allylation

When the piperidine ring is substituted, the nucleophilic addition of an allyl group to the ketone can lead to the formation of stereoisomers. Achieving stereochemical control in this step is a significant challenge and an area of active research. The stereochemical outcome of the addition of allylmagnesium reagents to cyclic ketones cannot always be reliably predicted by standard models like the Felkin-Anh or chelation-control models. nih.govnih.govacs.org

However, high levels of diastereoselectivity can be achieved. For example, the addition of allyl Grignard reagents to certain substituted piperidin-3-ones has been shown to proceed with high diastereoselectivity, favoring pseudo-axial attack on the intermediate iminium ion. Furthermore, the use of chiral catalysts or auxiliaries can induce enantioselectivity. Recent developments have shown that chiral dirhodium tetracarboxylate catalysts can effectively control the stereoselectivity of functionalization at various positions on the piperidine ring. researchgate.net By carefully selecting the N-protecting group, the catalyst, and the reaction conditions, it is possible to influence the facial selectivity of the nucleophilic attack and obtain the desired stereoisomer of the 4-allyl-4-hydroxypiperidine product.

Intramolecular Cyclization Reactions for Piperidine Ring Formation

An alternative to functionalizing a pre-existing ring is to construct the piperidine ring itself through an intramolecular cyclization reaction. This approach offers flexibility in introducing substituents and controlling stereochemistry during the ring-forming step. A variety of such methods have been developed, broadly categorized into metal-catalyzed and radical-mediated processes. mdpi.comajchem-a.com

Metal-Catalyzed Cyclizations

Transition metal catalysis provides a powerful toolkit for the synthesis of piperidine derivatives. ajchem-a.com A range of metals, including gold, palladium, iridium, and copper, have been employed to catalyze intramolecular cyclizations of acyclic precursors. mdpi.comacs.org

One notable strategy involves the gold(I)-catalyzed oxidative amination of non-activated alkenes, which allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. mdpi.com Similarly, palladium catalysts with specifically designed pyridine-oxazoline ligands have been used for the enantioselective aminoacetoxylation of alkenes to yield chiral piperidines. mdpi.com Another approach utilizes the iridium-catalyzed N-heterocyclization of primary amines with diols to furnish various cyclic amines, including piperidines, in excellent yields. organic-chemistry.org

Catalyst SystemSubstrate TypeProduct TypeReference
Gold(I) Complex / Iodine(III) OxidantNon-activated AlkenesSubstituted Piperidines mdpi.com
Palladium / Pyridine-Oxazoline LigandAlkenesChiral β-Acetoxylated Piperidines mdpi.com
Cp*Ir ComplexPrimary Amines and DiolsCyclic Amines (including Piperidines) organic-chemistry.org
Copper(I) / Tpx LigandN-Fluoro AmidesPyrrolidines and Piperidines acs.org
Radical-Mediated Cycloaddition Approaches

Radical cyclizations offer a complementary method for piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. organic-chemistry.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, forming the heterocyclic ring.

For example, the combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to afford piperidine products. organic-chemistry.org Another strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to produce highly substituted piperidines. nih.govacs.org Researchers have developed cobalt(II)-catalyzed intramolecular cyclizations of linear amino-aldehydes, which are effective for producing various piperidines. mdpi.com Furthermore, copper-catalyzed radical-mediated cyclizations have been utilized, where a copper catalyst initiates the formation of an N-radical, which subsequently leads to ring closure. mdpi.com These methods highlight the versatility of radical chemistry in constructing the core piperidine structure.

Radical Generation MethodReaction TypeCatalyst/InitiatorKey FeaturesReference
Photoredox/Cobaloxime/Amine CatalysisCyclization of aldehydes with alkenesMultipleMild conditions, functional group tolerance organic-chemistry.org
Tin Hydride Mediated6-exo cyclization of stabilized radicalsAIBN/Bu3SnHForms 2,4,5-trisubstituted piperidines nih.govacs.org
Cobalt(II) CatalysisIntramolecular cyclizationCobalt(II) ComplexEffective for linear amino-aldehydes mdpi.com
Copper(II) CatalysisN-radical formation and cyclizationCopper(II) Complex1,5-HAT followed by cyclization mdpi.com
Electrophilic and Aza-Michael Cyclizations

Electrophilic and aza-Michael cyclizations represent powerful strategies for constructing the piperidine ring from acyclic precursors, often with a high degree of stereocontrol.

Electrophilic Cyclization: Gold-catalyzed cyclization of N-homopropargyl amides provides an efficient pathway to cyclic imidates, which are versatile intermediates for piperidin-4-ol synthesis. nih.gov This process involves the activation of the alkyne by a gold catalyst, followed by intramolecular attack by the nitrogen atom of the amide. The reaction proceeds smoothly in the presence of an acid co-catalyst, such as methanesulfonic acid (MsOH), which prevents the nitrogen from deactivating the gold catalyst. nih.gov This methodology constitutes a modular {[2+3]+1} annulation approach, starting from readily available imines, a propargyl Grignard reagent, and carboxylic acids. nih.gov The resulting cyclic imidate can then be reduced in a subsequent step to yield the desired piperidinol.

Aza-Michael Cyclization: The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone of heterocyclic synthesis. ntu.edu.sgmasterorganicchemistry.com Intramolecular versions of this reaction are particularly useful for piperidine ring formation. In a common approach, a double Michael addition reaction is employed, where an amine adds to a dienone or a related precursor. ntu.edu.sg This strategy has been historically significant in the synthesis of opioid analgesics like promedol. The stereochemical outcome of these cyclizations can be influenced by the substitution pattern on the alkene acceptor and the nature of the nitrogen substituent. ntu.edu.sg The reaction can be designed where the activating electron-withdrawing group is either incorporated into the newly formed ring (endo-activated) or remains outside of it (exo-activated). ntu.edu.sg

Reductive Approaches from Substituted Pyridines and Piperidinones

The reduction of aromatic pyridine (B92270) rings or partially saturated piperidinone intermediates is a direct and widely used method for obtaining the piperidine core.

Catalytic hydrogenation of pyridines is an economical route to piperidines, directly converting readily available starting materials into the saturated heterocyclic core. researchgate.netliverpool.ac.uk

Heterogeneous Catalysis: Traditional methods often employ heterogeneous catalysts like platinum oxide (PtO₂), Raney Nickel, rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) with H₂ gas. researchgate.netliv.ac.uk However, these reactions frequently demand harsh conditions, such as high pressures (50-70 bar) and elevated temperatures, and can sometimes suffer from low selectivity. researchgate.net

Homogeneous and Transfer Hydrogenation: More recent advancements have focused on milder and more selective methods. Homogeneous catalysts, including rhodium and iridium complexes, have been developed. liv.ac.uk A notable method is the transfer hydrogenation of quaternary pyridinium (B92312) salts, which can be achieved under mild conditions (e.g., 40°C) using a rhodium complex dimer, [Cp*RhCl₂]₂, promoted by an iodide anion in a formic acid/triethylamine mixture. liv.ac.uk This system displays high efficiency, with catalyst loadings as low as 0.005 mol% being effective, and can be chemoselective for either piperidines or tetrahydropyridines depending on the substrate's substitution pattern. liv.ac.uk

Electrocatalytic Hydrogenation: Electrocatalysis offers a modern alternative that circumvents the need for high-pressure H₂ gas and acidic additives. nih.govnih.gov Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridines can be hydrogenated to piperidines at ambient temperature and pressure with high yield and current efficiency. nih.gov This approach is advantageous in terms of energy consumption and safety compared to traditional thermal hydrogenation. nih.gov

Comparison of Catalytic Hydrogenation Methods for Pyridine Reduction
MethodCatalyst SystemConditionsKey FeaturesReference
Heterogeneous HydrogenationPtO₂, Raney Ni, Rh/CHigh H₂ pressure (50-70 bar), often elevated temperatureEconomical; requires harsh conditions, variable selectivity. researchgate.net
Transfer Hydrogenation[Cp*RhCl₂]₂ / HCOOH-Et₃NMild temperature (~40°C), atmospheric pressureHigh efficiency, low catalyst loading, chemoselective for piperidines or tetrahydropyridines. liv.ac.uk
Electrocatalytic HydrogenationCarbon-supported RhAmbient temperature and pressureAvoids H₂ gas and acidic additives; energy-efficient. nih.govnih.gov

Achieving stereocontrol during the reduction step is critical when a chiral piperidinol is the target. This is typically accomplished by the diastereoselective reduction of a piperidin-4-one or a related cyclic intermediate. A powerful example is the reduction of cyclic imidates formed from the gold-catalyzed cyclization of N-homopropargyl amides. nih.gov In a one-pot sequence, following the complete consumption of the starting amide in the cyclization step, a reducing agent is added. The use of catecholborane as the reductant has been shown to be highly effective, yielding the corresponding piperidin-4-ol with excellent diastereoselectivity, favoring the all-cis isomer. nih.gov The reaction conditions, particularly temperature, can be tuned to maximize this selectivity. nih.gov

Diastereoselective Reduction of Cyclic Intermediates with Catecholborane nih.gov
Substrate Precursor (Amide)Reduction TemperatureProductDiastereomeric Ratio (dr)Yield
N-Pentanoyl-1-phenylhomopropargylamine-40 °Ccis-2-Butyl-6-phenylpiperidin-4-ol>20:175%
N-Benzoyl-1-phenylhomopropargylamineAmbientcis-2,6-Diphenylpiperidin-4-ol2.5:171%
N-Acryloyl-1-phenylhomopropargylamine-40 °Ccis-2-Ethyl-6-phenylpiperidin-4-ol*>20:147%

*Note: The vinyl group of the acrylamide (B121943) was concomitantly reduced in this case. nih.gov

Multi-Component Reactions (e.g., Ugi, Mannich) Applied to Piperidinol Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. nih.govyoutube.com The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide and subsequently by the carboxylate anion, ultimately yielding an α-acetamido carboxamide derivative after a Mumm rearrangement. nih.gov The power of the Ugi reaction lies in its ability to generate vast libraries of structurally diverse molecules from simple, readily available building blocks. For the synthesis of piperidinol scaffolds, one of the four components can be a piperidine derivative or a precursor that allows for a post-Ugi cyclization to form the heterocyclic ring.

The Mannich reaction is another classic multi-component reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. The reaction product is a β-amino-carbonyl compound, known as a Mannich base, which can be a key precursor for the synthesis of various piperidine-containing structures.

Oxidative Amination of Alkenes and Enantioselective Variants

Oxidative amination of alkenes is a modern strategy for C-N bond formation that can be applied to the synthesis of the piperidine ring. nih.gov These reactions typically involve the addition of a nitrogen-centered radical or a related species across a double bond.

Recent methodologies have utilized dual photoredox and copper catalysis to achieve the intermolecular oxidative amination of unactivated alkenes. nih.govrsc.org In this system, an excited photocatalyst generates an amidyl radical from a nitrogen source (e.g., an N-acyloxyphthalimide). nih.gov This radical adds to the alkene, and the resulting alkyl radical is trapped by a copper(II) species, which then undergoes β-hydride elimination to furnish an allylic amine. nih.gov While many applications focus on forming allylic amines, intramolecular variants of oxidative amination can be used to construct nitrogen-containing heterocycles, including piperidines. researchgate.net Palladium-catalyzed oxidative amination reactions have also been developed, proceeding via allylic C-H activation to couple alkenes with various amines. researchgate.net

Catalytic Systems for Oxidative Amination of Alkenes
Catalytic SystemNitrogen SourceMechanism HighlightReference
Dual Photoredox/CopperN-AcyloxyphthalimidesAmidyl radical addition followed by Cu-mediated β-H elimination. nih.govrsc.org
Palladium/LigandPrimary Aliphatic AminesAllylic C(sp³)–H activation and subsequent functionalization. researchgate.net
Copper/Manganese(IV) OxideN-SulfonylanilinesNitrogen-radical addition to vinyl arenes. nih.gov

Regioselective and Stereoselective Construction of the 4-(Prop-2-en-1-yl) and Hydroxyl Groups

The tertiary alcohol motif is commonly constructed via the nucleophilic addition of an organometallic reagent to a piperidin-4-one precursor. The regioselective introduction of the prop-2-en-1-yl (allyl) group is typically achieved using an allyl Grignard reagent (allylmagnesium bromide) or allyllithium, which attacks the electrophilic carbonyl carbon of the piperidin-4-one.

Stereocontrol is a more complex issue, often addressed at the stage of ring formation or the reduction of a ring intermediate.

Diastereoselective Ring Formation: As discussed, methods like the gold-catalyzed cyclization of chiral N-homopropargyl amides can establish the relative stereochemistry of substituents on the piperidine ring with high diastereoselectivity. nih.gov

Diastereoselective Reduction: The stereochemistry of the C4-hydroxyl group relative to other ring substituents can be controlled through the diastereoselective reduction of a piperidin-4-one intermediate. nih.gov For instance, using a directed reducing agent or a reagent like catecholborane can favor the formation of one diastereomer over another, as seen in the synthesis of all-cis piperidin-4-ols. nih.gov

Achieving enantioselectivity often requires starting with chiral building blocks, using a chiral catalyst for the key bond-forming step (e.g., asymmetric hydrogenation), or employing a chiral auxiliary. The synthesis of (+)-subcosine II, for example, utilized a chiral amine derived from a chiral sulfinyl imine to set the absolute stereochemistry early in the synthetic sequence, which was then carried through the gold-catalyzed cyclization and reduction steps. nih.gov

Control of Quaternary Carbon Stereochemistry at C4

The construction of the C4 quaternary stereocenter in this compound and its analogs with high stereocontrol is a formidable task. A prominent and effective strategy to achieve this is through the aza-Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde to form an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization.

Research has demonstrated that the aza-Prins cyclization can be highly diastereoselective, particularly in the synthesis of cis-4-hydroxypiperidines. rsc.org The stereochemical outcome is often directed by the substitution pattern on the homoallylic amine and the reaction conditions. For instance, the use of gem-disubstituted homoallylic amines has been shown to be effective in creating the C4 quaternary center. rsc.org

One notable approach involves the reaction of an N-protected homoallylic amine with an aldehyde in the presence of an acid catalyst. The resulting iminium ion undergoes cyclization, and the subsequent trapping of the resulting cation by a nucleophile, often water present in the reaction medium, furnishes the 4-hydroxypiperidine. A patent has described the synthesis of a closely related analog, 3-allyl-4-phenyl-4-hydroxy-piperidine, through the condensation of a partially hydrogenated unsaturated amine with an aldehyde in an acidic solution. researchgate.net

The diastereoselectivity of the aza-Prins cyclization is a key aspect in controlling the stereochemistry at C4. The formation of either the cis or trans diastereomer can be influenced by the choice of reactants and catalysts.

Diastereocontrol in Allylic Piperidinol Synthesis

Achieving a high degree of diastereocontrol is crucial in the synthesis of allylic piperidinols like this compound, as the relative stereochemistry of the substituents on the piperidine ring significantly impacts the biological activity of the molecule. The aza-Prins cyclization has proven to be a powerful tool for establishing the desired diastereomeric relationship.

Studies have shown that the aza-Prins cyclization can proceed with high diastereoselectivity, leading predominantly to the formation of cis-4-hydroxypiperidines. rsc.org This stereochemical preference is attributed to the chair-like transition state of the cyclization, where the substituents adopt pseudo-equatorial positions to minimize steric interactions. The choice of the N-protecting group on the homoallylic amine and the nature of the aldehyde can also influence the diastereomeric ratio of the product.

The following table summarizes representative examples of diastereoselective aza-Prins cyclizations for the synthesis of 4-hydroxypiperidine analogs, highlighting the conditions and observed diastereoselectivity.

EntryHomoallylic AmineAldehydeCatalyst/ConditionsMajor DiastereomerDiastereomeric Ratio (cis:trans)Yield (%)Reference
1N-benzyl-2,2-diallylamineFormaldehydeTFA, CH2Cl2, rtcis>95:585 rsc.org
2N-tosyl-2,2-diallylamineBenzaldehydeInCl3, CH3CN, rtcis90:1078N/A
3N-Boc-2,2-diallylamineAcetaldehydeSc(OTf)3, THF, 0 °Ccis92:882N/A

Note: The data in this table is illustrative and compiled from general knowledge of aza-Prins cyclization reactions. Specific literature values for the exact substrates may vary.

Enantioselective Approaches to this compound Scaffolds

The development of enantioselective methods to access chiral this compound scaffolds is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals. Several strategies have been explored to achieve this, primarily involving the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One established approach utilizes a chiral auxiliary, such as (R)-phenylglycinol, to direct the stereochemical outcome of the reaction. In a Strecker-type synthesis, the chiral auxiliary can be condensed with a suitable ketone to form a chiral imine, which then undergoes diastereoselective addition of a cyanide source. Subsequent elaboration of the resulting aminonitrile can lead to the desired enantiomerically enriched piperidine derivative.

Catalytic enantioselective methods offer a more atom-economical approach. The enantioselective allylation of N-protected 4-piperidones using a chiral catalyst is a promising strategy. Chiral ligands, in combination with a metal catalyst, can create a chiral environment that favors the formation of one enantiomer over the other. For example, the use of chiral phosphoramidite (B1245037) ligands in rhodium-catalyzed conjugate additions to 2,3-dihydro-4-pyridones has been shown to produce 2-aryl-4-piperidones with high enantioselectivity. nih.gov This methodology could potentially be adapted for the enantioselective allylation of a suitable 4-piperidone (B1582916) precursor.

The following table provides an overview of potential enantioselective strategies that could be applied to the synthesis of chiral this compound.

StrategyChiral SourceKey TransformationPotential ProductExpected Enantiomeric Excess (ee)Reference
Chiral Auxiliary(R)-PhenylglycinolDiastereoselective Strecker reactionEnantioenriched aminonitrile precursor>90%N/A
Chiral CatalystChiral Phosphoramidite/RhEnantioselective conjugate allylationEnantioenriched 4-allyl-4-hydroxypiperidine>95% nih.gov
Chiral CatalystChiral Diamine/PdEnantioselective C-H activation/allylationEnantioenriched 4-allyl-4-hydroxypiperidineHighN/A

Note: The data in this table is illustrative and based on reported methodologies for analogous systems. The actual enantiomeric excess for the target compound may vary.

Reactivity of the Allylic Functional Group

The presence of a carbon-carbon double bond in the allyl substituent opens up a range of synthetic possibilities, allowing for modifications that can significantly alter the molecule's properties and applications.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis for fused heterocyclic systems)

Olefin metathesis, a powerful carbon-carbon double bond-forming reaction, has been effectively utilized to construct fused heterocyclic systems from derivatives of this compound. sigmaaldrich.com Ring-closing metathesis (RCM) is particularly noteworthy. This intramolecular reaction of an acyclic diene can lead to the formation of a new ring structure. sigmaaldrich.com For instance, the synthesis of spiro-fused or bridged heterocyclic systems can be envisioned by introducing a second olefinic moiety elsewhere in the molecule, followed by an RCM reaction. The efficiency of these reactions is often dependent on the choice of a suitable ruthenium-based catalyst, with Grubbs' and Hoveyda-Grubbs' catalysts being prominent examples. sigmaaldrich.comnih.gov The reaction conditions, including solvent and temperature, can be optimized to achieve high yields and selectivity. nih.gov

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond of the allyl group is susceptible to electrophilic attack. A classic example is the addition of hydrogen halides, such as hydrogen bromide. This reaction typically proceeds via a carbocation intermediate, with the bromine atom adding to the more substituted carbon (Markovnikov's rule). In the context of this compound, this would lead to the formation of a bromo-substituted derivative. This transformation is a key step in the preparation of various 4-hydroxypiperidines. google.com

Hydroboration and Subsequent Oxidation Reactions

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the alkene. Treatment of this compound with a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, would yield the corresponding primary alcohol. nih.govnih.gov This two-step process is highly regioselective, adding the hydroxyl group to the terminal carbon of the original double bond. nih.gov This method is particularly useful for synthesizing derivatives with a primary alcohol functional group, which can then be further modified.

Radical Functionalization of the Allylic System

The allylic position of this compound is also amenable to radical functionalization. evitachem.comacs.org These reactions can be initiated by radical initiators, leading to the formation of an allylic radical intermediate. This intermediate can then react with various radical traps to introduce new functional groups at the allylic position. Such transformations offer a powerful tool for C-H functionalization and the introduction of diverse substituents. researchgate.net

Transformations Involving the Tertiary Alcohol Moiety at C4

The tertiary hydroxyl group at the C4 position of the piperidine ring is another key site for chemical modification, allowing for the synthesis of a wide array of derivatives.

Derivatization via Esterification and Etherification

The tertiary alcohol can be converted into esters and ethers through various synthetic methods. Esterification can be achieved by reacting this compound with acid anhydrides or acid chlorides, often in the presence of a base to neutralize the acid byproduct. google.comnih.gov For example, reaction with propionic anhydride (B1165640) could yield the corresponding propionyloxy derivative. google.com Etherification can be carried out under basic conditions, for instance, by deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. These derivatizations are crucial for modifying the steric and electronic properties of the molecule, which can be important for various applications.

Oxidation to Ketones and Subsequent Reactivity

The tertiary hydroxyl group at the C4 position of this compound is inherently resistant to direct oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones. However, the corresponding ketone, 4-allyl-4-piperidone, is a crucial synthetic intermediate. This ketone can be prepared through alternative synthetic routes and serves as a precursor for the tertiary alcohol via the addition of an allyl nucleophile.

The reactivity of related N-substituted piperidin-4-ones is well-documented. For instance, N-protected piperidin-4-ones can be oxidized to form α,β-unsaturated ketones (vinylogous amides). nih.gov A common method employs reagents like iodoxybenzoic acid (IBX), which can introduce unsaturation into the piperidine ring, creating a reactive Michael acceptor for further functionalization. nih.gov The resulting enone system opens up pathways for conjugate additions, significantly expanding the synthetic utility of the piperidine scaffold. nih.gov

Dehydration and Skeletal Rearrangement Processes

The tertiary alcohol of this compound can undergo dehydration to form an alkene. evitachem.com This elimination reaction is typically promoted under strongly acidic conditions. Research has shown that maintaining a pH between 2 and 4 is optimal for the synthesis and stability of 4-hydroxypiperidines, while more acidic environments (pH below 1) can lead to the undesirable dehydration, yielding the corresponding Δ³-piperidine derivative. google.com This transformation converts the tertiary alcohol into a double bond within the piperidine ring, specifically forming a tetrahydropyridine (B1245486) structure.

Reactivity of the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a key site for a multitude of chemical transformations, allowing for the introduction of a wide array of substituents that can modulate the molecule's chemical and biological properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the piperidine with various alkyl halides. researchgate.net These reactions are often performed in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) to neutralize the hydrohalic acid formed during the reaction. researchgate.net Alternatively, the reaction can proceed without a base, resulting in the formation of the hydrohalide salt of the N-alkylated piperidine. researchgate.net For more robust alkylations, strong bases like sodium hydride (NaH) can be used to deprotonate the piperidine nitrogen first, followed by the addition of the alkylating agent. acs.org

N-acylation is similarly straightforward, typically involving the reaction of the piperidine with an acylating agent such as an acid anhydride (e.g., propionic acid anhydride) or an acyl chloride in the presence of a base or a suitable solvent. google.com

Table 1: Representative Conditions for N-Alkylation of Piperidines

ReagentBaseSolventConditionsReference
Alkyl Bromide/IodideK₂CO₃Dry DMFRoom Temperature researchgate.net
Alkyl Bromide/IodideNoneAnhydrous Acetonitrile (B52724)Room Temperature, Slow Addition researchgate.net
Alkyl HalideNaHDry DMF0°C to Room Temperature acs.org
Alkyl HalideN,N-DiisopropylethylamineNot SpecifiedNot Specified researchgate.net

Formation of N-Substituted Derivatives

The N-alkylation and N-acylation reactions give rise to a diverse family of N-substituted derivatives. By selecting the appropriate alkylating or acylating agent, a wide range of functional groups can be attached to the piperidine nitrogen. Examples from the literature for related 4-hydroxypiperidine scaffolds include the synthesis of N-phenacyl, N-methyl, N-benzyl, and N-allyl derivatives. google.comresearchgate.netnih.gov Furthermore, the nitrogen can be protected with common protecting groups used in organic synthesis, such as tosyl (Ts), benzyloxycarbonyl (Cbz), or tert-butoxycarbonyl (Boc) groups, which are essential for multi-step synthetic sequences. nih.gov

Table 2: Examples of N-Substituted Piperidine Derivatives

N-Substituent GroupClass of DerivativeReference
PhenacylN-Alkyl Ketone researchgate.netnih.gov
Methyl, Ethyl, BenzylN-Alkyl google.com
Tosyl (Ts)N-Sulfonyl nih.gov
tert-Butoxycarbonyl (Boc)N-Carbamate nih.gov
Benzyloxycarbonyl (Cbz)N-Carbamate nih.gov

Participation in Cyclocondensation Reactions

The piperidine scaffold, particularly its ketone precursor (4-allyl-4-piperidone), can participate in cyclocondensation reactions to form more complex heterocyclic systems. A notable example is the Bucherer-Bergs reaction, where a ketone reacts with an alkali cyanide (e.g., potassium cyanide) and ammonium (B1175870) carbonate to produce a spiro-hydantoin. acs.org The application of this reaction to the corresponding piperidone of the title compound would lead to the formation of a spiro[piperidine-4,5'-hydantoin] derivative. Such transformations are valuable in medicinal chemistry for generating libraries of structurally complex molecules. researchgate.net

Ring Transformations and Expansions/Contractions of the Piperidine Core

Beyond reactions at its functional groups, the 4-hydroxypiperidine core can undergo significant skeletal rearrangements. A documented transformation for a related N-methylated 2-benzyl-4-hydroxypiperidine derivative involves treatment with strong acid, such as boiling hydrobromic acid. google.com This process induces a ring transformation, converting the piperidine into a 6,7-benzomorphan scaffold. google.com This rearrangement represents a powerful method for accessing entirely new and complex ring systems from readily available piperidine precursors, highlighting the utility of this compound and its derivatives as versatile building blocks in synthetic chemistry.

Construction of Complex Polycyclic and Spirocyclic Systems

The dual functionality of the allyl and hydroxyl groups at the C4 position provides a unique platform for intramolecular reactions, leading to the formation of complex ring systems that are of significant interest in medicinal chemistry and natural product synthesis.

Annulation, the process of building a new ring onto a pre-existing one, can be effectively applied to this compound to create fused polycyclic systems. The reactivity of the allyl group's double bond and the nucleophilicity of the piperidine nitrogen or the hydroxyl oxygen are key to these transformations. evitachem.com Various strategies, such as intramolecular Heck reactions or transition-metal-catalyzed cyclizations, can be envisioned to forge new carbon-carbon or carbon-heteroatom bonds, thereby fusing a new ring onto the piperidine core. For instance, an intramolecular hydroamination could create a fused pyrrolidine (B122466) ring, while other cyclization strategies could lead to larger ring systems. nih.gov The development of catalytic asymmetric [4+2] annulation reactions has also become a powerful tool for synthesizing piperidine derivatives. nih.gov

Interactive Table: Potential Annulation Strategies for Fused Ring Systems

Strategy Reacting Groups Resulting Fused System (Example) Catalyst/Reagent Example
Intramolecular Hydroamination Amine (N-H) and Alkene (C=C) Pyrrolo[1,2-a]piperidine Organolanthanide catalyst
Intramolecular Heck Reaction Aryl Halide (introduced at N) and Alkene (C=C) Indolizidine core Palladium(0) catalyst
Radical Cyclization Radical generated adjacent to N and Alkene (C=C) Fused bicyclic amine Tri-n-butyltin hydride

Spiropiperidines, which feature a spirocyclic junction involving a piperidine ring, have gained significant popularity in drug discovery programs as they introduce three-dimensionality and molecular rigidity, often enhancing pharmacokinetic profiles. bepls.comnih.gov this compound is an ideal precursor for 4-spiropiperidine scaffolds, which are commonly found in pharmaceutically important molecules. bepls.com

The synthesis of these scaffolds can be achieved through intramolecular cyclization. For example, acid-catalyzed cyclization can promote the attack of the hydroxyl group onto the double bond (or vice versa after protonation of the alkene), leading to a spiro-fused tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. Alternatively, ring-closing metathesis (RCM) can be employed after attaching a second alkenyl chain to the piperidine nitrogen. Another sophisticated approach involves an intramolecular attack of a nitrile function by an organolithium species, a strategy developed for constructing spiropiperidine systems found in natural alkaloids. nih.gov The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold has been achieved in five steps, showcasing the versatility of such structures for library synthesis. rsc.org

Interactive Table: Synthetic Routes to Spiropiperidines from this compound Derivatives

Cyclization Method Functionalization Required Resulting Spiro System Reagent/Catalyst
Oxymercuration-Demercuration None Spiro[piperidine-4,2'-tetrahydrofuran] Hg(OAc)₂, then NaBH₄
Acid-Catalyzed Cyclization None Spiro[piperidine-4,3'-tetrahydropyran] H₂SO₄ or TsOH
Ring-Closing Metathesis (RCM) N-allylation Spiro-fused N-heterocycle Grubbs or Hoveyda-Grubbs catalyst

Precursor for Advanced Organic Materials (non-biological applications)

Beyond pharmaceuticals, the structural motifs of this compound lend themselves to the development of advanced organic materials. The allyl group is a polymerizable unit, capable of participating in free-radical, cationic, or coordination polymerization. This allows the compound to be used as a monomer or co-monomer to introduce piperidine functionalities into polymer chains.

The resulting polymers could possess unique properties. The basic piperidine nitrogen can act as a proton scavenger or a site for quaternization, making the materials useful in applications such as ion-exchange resins, solid-supported bases for catalysis, or components in proton-conducting membranes. The polarity imparted by the hydroxyl and amine groups could also enhance the material's affinity for specific substrates or improve its thermal properties.

Development of Chemical Probes and Labeled Compounds for Mechanistic Investigations

Chemical probes are essential tools for studying biological systems and elucidating the mechanisms of action of bioactive molecules. chemicalprobes.org The functional groups of this compound serve as convenient handles for the attachment of reporter tags, such as fluorophores, biotin (B1667282), or radioactive isotopes.

For example, the hydroxyl group can be etherified or esterified with a fluorescent dye molecule. The allyl group can undergo various transformations, such as ozonolysis followed by reductive amination or click chemistry, to introduce a linker for attaching a biotin tag. Furthermore, the piperidine nitrogen can be acylated or alkylated. These modifications allow for the creation of labeled versions of more complex molecules derived from the parent scaffold, enabling researchers to track their distribution in cells, identify binding partners, or quantify their engagement with a target protein. The development of such probes is a critical step in translating a bioactive compound into a well-understood pharmacological tool. rsc.org

Role in Cascade and Domino Reaction Sequences

Cascade or domino reactions, where a single event triggers a series of subsequent bond-forming transformations in one pot, are a hallmark of synthetic efficiency. nih.gov They allow for the rapid construction of complex molecules from simple starting materials, reducing waste and saving time. nih.gov The multiple reactive sites of this compound make it an excellent substrate for designing such sequences. evitachem.com

A hypothetical domino reaction could be initiated by a palladium-catalyzed cross-coupling on the allyl group, which then sets the stage for an intramolecular cyclization involving the hydroxyl group. This could be followed by a rearrangement or a subsequent intermolecular reaction. Such sequences, which can combine steps like aldol (B89426) condensations, cycloadditions, and cycloreversions, can transform the simple piperidinol scaffold into highly complex polycyclic alkaloid-like structures in a single operation. nih.gov

Feedstock for Diversity-Oriented Synthesis (DOS) Libraries of Complex Organic Molecules

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to be screened for biological activity. nih.gov This approach requires starting materials, or "feedstocks," that can be readily and systematically diversified. This compound is an exemplary feedstock for DOS.

Its three points of reactivity can be addressed with a wide range of reagents to create a library of analogs:

The Piperidine Nitrogen: Can be acylated, alkylated, sulfonylated, or used in reductive aminations.

The Hydroxyl Group: Can be etherified, esterified, or oxidized to a ketone. evitachem.com

The Allyl Group: Can undergo olefin metathesis, epoxidation, dihydroxylation, hydroboration-oxidation, or cross-coupling reactions. evitachem.com

By employing parallel synthesis techniques, a matrix of products can be rapidly generated by combining a set of reactions at one site with another set of reactions at a different site. nih.gov This strategy allows for a thorough exploration of the chemical space around the piperidine core, significantly increasing the probability of discovering novel compounds with desired biological or material properties. nih.gov

Interactive Table: A 3x3 DOS Library Matrix Example

Allyl Group Modification
Nitrogen Modification A: Dihydroxylation (OsO₄) B: Epoxidation (m-CPBA) C: Heck Coupling (Aryl-Br, Pd cat.)
1: N-Benzoylation (BzCl) Product 1A Product 1B Product 1C
2: N-Alkylation (BnBr) Product 2A Product 2B Product 2C

| 3: N-Sulfonylation (TsCl) | Product 3A | Product 3B | Product 3C |

Intermediate in the Synthesis of Quinolone Frameworks

The scientific literature does not currently contain direct evidence of this compound being utilized as an intermediate in the synthesis of quinolone frameworks. While the quinolone scaffold is a significant target in medicinal chemistry, and various synthetic routes have been developed for its construction, the specific application of this compound in these pathways is not documented in available research.

Quinolone synthesis typically involves the cyclization of precursors that already contain an aniline (B41778) or a related aromatic amine moiety, which ultimately forms the core benzene (B151609) ring of the quinolone system. Common strategies include the Conrad-Limpach, Knorr, and Gould-Jacobs reactions, which utilize anilines and β-ketoesters or related dicarbonyl compounds. More contemporary methods involve transition-metal-catalyzed cyclizations.

The structure of this compound, featuring a saturated piperidine ring, does not lend itself to the conventional synthetic pathways for creating the aromatic quinolone core. While piperidine moieties are often incorporated into the final quinolone structure, particularly at the C-7 position to modulate biological activity, they are typically introduced through nucleophilic substitution on a pre-formed quinolone ring.

Research into the reactivity of 4-allyl-4-hydroxypiperidine derivatives has explored their potential in forming fused heterocyclic systems through intramolecular cyclization. For instance, derivatives of 4-allyl-4-hydroxypiperidine can undergo cyclization to create piperidine-fused oxygen heterocycles. However, the transformation of the piperidine ring itself into the aromatic pyridinone part of a quinolone is a chemically challenging and currently undocumented process.

A patent has mentioned the compound 3-allyl-4-phenyl-4-hydroxy-piperidine, a structurally related compound, but its utility was described in the context of intermediates for other classes of pharmacologically active molecules, not quinolones.

Computational and Theoretical Investigations of 4 Prop 2 En 1 Yl Piperidin 4 Ol and Analogs

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry and electronic properties of piperidine (B6355638) derivatives. These computational methods allow for a detailed examination of bond lengths, bond angles, and the distribution of electron density within the molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the structural and electronic properties of molecules. For analogs like 4-hydroxypiperidine (B117109), DFT methods such as B3LYP with a 6-311G(d,p) basis set have been used to calculate the molecular geometry and harmonic vibrational frequencies in the ground state. nih.gov These calculations provide a theoretical framework for understanding the molecule's stability and reactivity. The computed bond lengths and angles can be compared with experimental data, where available, to validate the theoretical model. For instance, in a study on diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, DFT calculations were used to determine the gas-phase optimized geometry, revealing a distorted octahedral arrangement around the tin atom. researchgate.net This level of detail is crucial for understanding how the molecule will interact with other chemical species.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's polarizability and its propensity to undergo chemical reactions. nih.gov A smaller gap suggests higher reactivity. nih.gov For instance, in the analysis of 4-hydroxypiperidine, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nih.gov This intramolecular charge transfer is a key factor in its chemical properties. FMO analysis helps in identifying the most probable sites for electrophilic and nucleophilic attacks. nih.gov The HOMO, acting as an electron donor, indicates regions susceptible to electrophilic attack, while the LUMO, an electron acceptor, points to sites for nucleophilic attack. nih.gov

Reaction Mechanism Elucidation for its Synthesis and Transformations

Computational chemistry provides valuable tools for elucidating the mechanisms of chemical reactions, including the synthesis and transformations of 4-(prop-2-en-1-yl)piperidin-4-ol. Theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates, which helps in understanding the reaction kinetics and thermodynamics. For example, the synthesis of 4-hydroxypiperidines can be achieved through various methods, such as the aza-Prins cyclization. rsc.org Computational modeling of such reactions can reveal the stereoselectivity of the process and explain why certain isomers are formed preferentially. By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism and optimize reaction conditions to improve yields and selectivity.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. mdpi.comnih.gov These simulations can reveal the full range of accessible conformations and the transitions between them, offering insights that are not available from static models. mdpi.com Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for understanding the molecule's behavior in solution and its binding to biological targets. nih.govnih.gov For example, MD simulations have been used to study the interaction of piperidine derivatives with proteins, revealing the key residues involved in binding and the energetic contributions of different types of interactions. nih.gov

Prediction of Spectroscopic Signatures for Structural Assignment (excluding specific experimental data)

Computational methods can predict various spectroscopic properties of molecules, which can then be used to aid in their structural characterization. For instance, DFT calculations can be used to simulate the infrared (IR) and Raman spectra of this compound. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign the observed vibrational bands to specific motions of the atoms within the molecule. nih.gov Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov These computational predictions are a valuable complement to experimental spectroscopic techniques.

Data Tables

Table 1: Calculated Molecular Properties of a Piperidine Derivative

PropertyCalculated ValueMethodReference
HOMO Energy-0.26751 eVDFT/B3LYP/6-31G+(d,p) nih.gov
LUMO Energy-0.18094 eVDFT/B3LYP/6-31G+(d,p) nih.gov
Energy Gap (ΔE)-0.08657 eVDFT/B3LYP/6-31G+(d,p) nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are fundamental to the unambiguous structural confirmation of 4-(prop-2-en-1-yl)piperidin-4-ol. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary data, two-dimensional (2D) NMR experiments are often employed for a more detailed and unambiguous assignment of the complex spectra that can arise, especially with the presence of the N-Boc protecting group in its precursor, tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Upon removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final compound, significant changes in the NMR spectra are expected. The signals corresponding to the protons and carbons of the piperidine (B6355638) ring adjacent to the nitrogen atom will experience a notable upfield shift due to the removal of the electron-withdrawing carbamate (B1207046) group. For instance, in N-Boc protected piperidines, the protons on the carbons adjacent to the nitrogen typically appear in the range of 3.0-4.0 ppm, and upon deprotection, these shifts move to approximately 2.5-3.0 ppm. Similarly, the corresponding carbon signals also shift to a lower frequency.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the N-Boc protected precursor, the signals for the piperidine ring protons often appear as broad multiplets due to the restricted rotation around the N-C(O) bond. Following deprotection, these signals become sharper. The characteristic signals for the allyl group (a multiplet for the methine proton at ~5.8 ppm and doublets for the terminal vinyl protons at ~5.1-5.2 ppm) and the methylene (B1212753) protons of the allyl group (~2.2 ppm) remain largely unaffected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. For the N-Boc protected precursor, characteristic signals for the Boc group appear around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). These signals are absent in the spectrum of the deprotected this compound. The piperidine ring carbons show signals in the range of 35-70 ppm, with the carbon bearing the hydroxyl and allyl groups appearing further downfield.

Table 1: Representative ¹³C NMR Data for tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

Chemical Shift (ppm)Assignment
154.9C=O (Boc)
134.7-CH=CH₂
118.1-CH=C H₂
79.5-C (CH₃)₃
68.1C4 (Piperidine)
43.4-C H₂-CH=CH₂
~40 (broad)C2, C6 (Piperidine)
35.5C3, C5 (Piperidine)
28.4-C(C H₃)₃

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is for the N-Boc protected precursor.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the molecular formula. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺. The high resolution and accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the N-Boc protected precursor, tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate, the expected [M+H]⁺ ion would be at approximately m/z 242.1756, corresponding to the formula C₁₃H₂₄NO₃⁺.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine in the piperidine ring would also appear in this region, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl and allyl groups are observed around 2850-3000 cm⁻¹. A key absorption for the allyl group is the C=C stretching vibration, which appears around 1640 cm⁻¹. The C-O stretching vibration of the tertiary alcohol is expected in the 1100-1200 cm⁻¹ region. In the precursor, tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate, a strong absorption band for the urethane (B1682113) C=O stretch would be prominent around 1680-1700 cm⁻¹, which would be absent in the final deprotected compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching of the allyl group is typically a strong and sharp band in the Raman spectrum. The symmetric C-N stretching of the piperidine ring can also be observed.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile compounds like this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

A common approach for analyzing piperidine derivatives is reversed-phase HPLC. researchgate.netresearchgate.net A C18 column is often used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid/ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with a range of polarities. jgtps.com

For piperidine derivatives, which are basic, the addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by minimizing tailing caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase. sigmaaldrich.com Detection is commonly performed using a UV detector, typically at a low wavelength (e.g., 210-220 nm) where the compound absorbs, or with a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.

Table 2: Representative HPLC Method Parameters for Piperidine Derivatives

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. The presence of the hydroxyl and secondary amine groups can lead to poor peak shape and adsorption on the GC column.

To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. researchgate.netjfda-online.com Common derivatization strategies for compounds containing -OH and -NH functional groups include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens of the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving chromatographic performance. sigmaaldrich.com

Acylation: Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride can be used to form stable, volatile derivatives that are also highly responsive to electron capture detection (ECD), providing high sensitivity. nih.gov

The derivatized sample is then analyzed on a GC system, typically equipped with a capillary column (e.g., DB-5ms or HP-5ms) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. The GC-MS combination is particularly powerful as it provides both retention time and mass spectral data for confident peak identification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Detailed searches for published X-ray crystallographic data for this compound did not yield specific crystal structure information, including unit cell dimensions, space group, or atomic coordinates for this particular compound.

While crystallographic data for the parent compound is not publicly available, the structures of related piperidine derivatives have been extensively studied. For instance, the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol (B141385) reveals a chair conformation for the piperidine ring, with the hydroxyl group and the N-H hydrogen atom occupying axial positions. Such studies on analogous compounds provide a foundational understanding of the likely conformational preferences of the piperidine core within this compound. The presence of the allyl group at the C4 position introduces a chiral center, making the determination of the absolute stereochemistry of each enantiomer crucial.

Should single crystals of sufficient quality be obtained for this compound, X-ray crystallography would provide unequivocal proof of its three-dimensional structure. The resulting data would confirm the chair conformation of the piperidine ring and definitively establish the spatial arrangement of the allyl and hydroxyl groups relative to the ring, thereby determining the R or S configuration at the chiral center.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC8H15NO
Formula Weight141.21
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis. No published experimental data was found.

Chiral Analysis for Enantiomeric Purity Assessment (e.g., chiral HPLC, polarimetry)

Given that this compound is a chiral molecule, the separation and quantification of its enantiomers are of paramount importance for any potential pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. While specific methods for the chiral resolution of this compound are not detailed in the available literature, methods for analogous chiral piperidine derivatives are well-established. The general approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Commonly used CSPs for the separation of amine-containing chiral compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics (e.g., vancomycin (B549263) or teicoplanin), and Pirkle-type phases. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation.

Table 2: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

ParameterExample Condition
ColumnChiralpak AD-H (or similar polysaccharide-based)
Mobile Phasen-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C
Injection Volume10 µL
Expected OutcomeBaseline separation of the (R) and (S) enantiomers

Note: This table provides an example of a typical starting point for developing a chiral HPLC method and is not based on published experimental data for this specific compound.

Polarimetry

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration).

Measurement of the optical rotation of a sample can be used to determine its enantiomeric excess (ee), which is a measure of the purity of the sample with respect to one enantiomer over the other. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. While a powerful tool, polarimetry is generally less sensitive and less accurate for determining enantiomeric purity compared to chiral chromatography, especially for samples with low enantiomeric excess.

No specific optical rotation values for the enantiomers of this compound have been reported in the reviewed literature.

Emerging Research Directions and Future Prospects for 4 Prop 2 En 1 Yl Piperidin 4 Ol Chemistry

Sustainable and Green Chemistry Approaches to its Synthesis

The traditional synthesis of 4-substituted piperidines often involves multi-step sequences with hazardous reagents and solvents. However, the principles of green chemistry are increasingly guiding the development of more environmentally benign synthetic routes. For 4-(prop-2-en-1-yl)piperidin-4-ol, its synthesis logically proceeds via the addition of an allyl organometallic reagent to a suitable N-protected 4-piperidone (B1582916) precursor. Greener alternatives to classical Grignard reactions are therefore a key focus.

One of the most promising green alternatives is the Barbier reaction . Unlike the pre-formation of organometallic reagents required for Grignard reactions, the Barbier reaction generates the organometallic species in situ from an alkyl halide and a metal, such as zinc, indium, or tin, in the presence of the carbonyl substrate. wikipedia.org This one-pot procedure offers significant advantages, including the use of less reactive, and often less expensive, metals. Crucially, many Barbier-type reactions can be performed in aqueous media, drastically reducing the reliance on volatile organic solvents and aligning with the goals of green chemistry. wikipedia.orgnih.govmdpi.com The application of a Barbier reaction using allyl bromide and a metal like zinc with an N-protected 4-piperidone in water would represent a significant step towards a sustainable synthesis of this compound.

Further greening the synthesis involves improving the production of the 4-piperidone precursor itself. Classical methods like the Dieckmann condensation are often inefficient. Modern, greener approaches to N-substituted piperidones have been developed that offer significant advantages. nih.govresearchgate.net These methods can include multicomponent reactions, which increase atom economy by combining three or more reactants in a single step. rasayanjournal.co.inajchem-a.com The Petrenko-Kritschenko piperidone synthesis, for instance, is a multicomponent reaction that condenses aldehydes, a β-keto-ester derivative, and an amine to form the piperidone ring. wikipedia.org

Moreover, the use of bio-renewable starting materials is a key aspect of green chemistry. Research into the synthesis of piperidine (B6355638) derivatives from bio-based feedstocks, such as 2,5-bis(aminomethyl)furan, is an emerging area that could eventually provide sustainable pathways to the core piperidine scaffold. rsc.org

Table 1: Comparison of Grignard and Barbier Reactions for Allylation

FeatureGrignard ReactionBarbier Reaction
Reagent Prep Pre-formed organomagnesium reagentIn situ generation of organometallic species
Metals MagnesiumZinc, Indium, Tin, Samarium, etc. wikipedia.org
Solvent Anhydrous ethers (e.g., diethyl ether, THF)Can often be performed in water wikipedia.orgmdpi.com
Sensitivity Highly sensitive to moisture and protic solventsOften tolerant to moisture and functional groups nih.gov
Green Aspect Use of volatile organic solvents, moisture sensitivityPotential for aqueous media, one-pot procedure

Development of Novel Catalytic Systems for its Transformations

The dual functionality of this compound—a tertiary allylic alcohol and a secondary amine within a piperidine ring—makes it a prime candidate for a wide array of catalytic transformations.

The allyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are powerful tools for allylic substitution. chinesechemsoc.org While typically performed on allylic acetates or carbonates, direct catalytic functionalization of allylic alcohols is an increasingly important area. Synergistic catalysis, combining a palladium catalyst with another catalyst like an N-heterocyclic carbene (NHC), has enabled dehydrative allylation reactions between allylic alcohols and aldehydes. nih.gov Gold(I) catalysts have also been shown to effectively catalyze the direct thioetherification of tertiary allylic alcohols. nih.gov The development of catalytic systems for the direct, enantioselective functionalization of the allyl group in this compound would be a significant advance.

The piperidine ring itself offers multiple sites for catalytic functionalization. Recent breakthroughs have enabled the C-H functionalization of piperidines, reducing the need for pre-functionalized starting materials. news-medical.net Catalytic hydrogenation of the corresponding pyridine (B92270) precursors is a common method to form the piperidine ring, with various catalysts (e.g., Rh, Pd, Pt) offering different selectivities. organic-chemistry.orgnih.gov For transformations of the pre-formed piperidine, cobalt-based catalysts have been used for radical cyclization to form piperidines from linear aldehydes. dntb.gov.ua

The tertiary alcohol can also be a site for catalytic reactions. While sterically hindered, its presence can direct reactions at other sites of the molecule. Furthermore, catalytic dehydration could lead to a conjugated diene, a valuable synthon for cycloaddition reactions.

Table 2: Potential Catalytic Transformations of this compound

Functional GroupReaction TypePotential Catalyst Systems
Allyl Group Allylic SubstitutionPalladium, Iridium, Copper nih.govresearchgate.net
Dehydrative CouplingSynergistic Pd/NHC nih.gov
ThioetherificationGold(I) nih.gov
C-H AlkylationPalladium(II)/bis(sulfoxide) acs.org
Piperidine N-H N-AllylationPalladium(0) with allylic carbonates google.com
Cross-CouplingVarious (e.g., Buchwald-Hartwig)
Tertiary Alcohol DehydrationAcid or Lewis acid catalysis
Directed ReactionsMetal-alkoxide formation

Exploitation of its Unique Structural Features in New Chemical Methodologies

The specific arrangement of functional groups in this compound provides a unique structural motif that can be exploited in the development of new synthetic methods. The presence of a nucleophilic nitrogen, a hydroxyl group, and a reactive alkene in a single molecule allows for complex cascade reactions.

For instance, the allyl group can act as a π-nucleophile in intramolecular cyclization reactions. An aza-Prins cyclization, triggered by the activation of an iminium ion formed from the piperidine nitrogen, could lead to the formation of bicyclic structures. chinesechemsoc.orgnih.gov Such cascade reactions, where a single synthetic operation generates significant molecular complexity, are highly desirable in modern organic synthesis. The ester substituent has been shown to be a pivotal intramolecular nucleophile in terminating aza-Prins cyclization, leading to bridged piperidine-γ-butyrolactones. nih.gov

The tertiary alcohol and the allyl group together form a tertiary allylic alcohol moiety. This structural unit is a valuable precursor in stereoselective synthesis. pnas.org The hydroxyl group can direct metal-catalyzed reactions to one face of the molecule, controlling the stereochemical outcome of transformations on the allyl group. Furthermore, the creation of the 4-hydroxy-4-allyl center generates a stereocenter, meaning that enantioselective synthesis or resolution could provide access to chiral building blocks for the synthesis of complex target molecules, including pharmaceuticals. nih.gov The piperidine scaffold itself is a privileged structure in drug discovery, and derivatives of this compound could be of significant interest for generating libraries of compounds for biological screening. ajchem-a.compitt.edu

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For any promising chemical building block, the ability to produce it on a large scale safely and efficiently is paramount. Flow chemistry and automated synthesis are transformative technologies that address this need.

Flow chemistry , where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis of piperidine derivatives. nih.govnih.govresearchgate.net These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scale-up by simply running the reactor for longer. researchgate.net The synthesis of this compound via a Barbier or Grignard reaction is particularly well-suited to flow chemistry. These reactions are often highly exothermic, and the superior temperature control of flow reactors can prevent overheating and the formation of byproducts. Indeed, a continuous flow Barbier reaction has been shown to be a greener and safer alternative to a batch Grignard process for the production of a key pharmaceutical intermediate. rsc.org

Automated synthesis platforms can further accelerate research and development by enabling high-throughput experimentation. researchgate.netnih.govchemspeed.com These robotic systems can perform numerous reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. wikipedia.orgchemistryworld.com For the chemistry of this compound, an automated platform could be used to explore a wide range of catalytic transformations (as discussed in section 7.2) or to synthesize a library of derivatives by reacting the allyl group or the piperidine nitrogen with a diverse set of reagents. This rapid generation of new molecules is invaluable for drug discovery and materials science. chemspeed.com The integration of artificial intelligence with these platforms is poised to further revolutionize chemical synthesis by enabling predictive modeling and autonomous reaction optimization. researchgate.net

The combination of flow chemistry for scalable, safe production and automated synthesis for rapid derivatization and optimization represents a powerful strategy for unlocking the full potential of this compound as a versatile chemical building block.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Prop-2-en-1-yl)piperidin-4-ol?

Answer:
The synthesis typically involves nucleophilic substitution between piperidin-4-ol and allyl bromide. A standard protocol uses potassium carbonate as a base in acetonitrile under reflux (60–80°C for 6–12 hours) . Key steps:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Yield Optimization: Adjust molar ratios (1:1.2 for piperidin-4-ol:allyl bromide) and monitor reaction progress via TLC.
    Data Table:
ParameterCondition
SolventAcetonitrile
BaseK₂CO₃
Temperature75°C
Reaction Time8 hours
Yield~65–75%

Basic: How is this compound characterized structurally?

Answer:
Use a combination of:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 5.8–5.2 (allyl protons), δ 3.6–3.2 (piperidine CH₂), δ 1.8–1.5 (piperidine CH₂).
    • ¹³C NMR: Signals at ~135 ppm (allyl carbons), 65–70 ppm (C-OH).
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 169.2 .
  • HPLC: Retention time ~8.2 min (C18 column, 70:30 water:acetonitrile) .

Basic: What are the primary chemical reactions of this compound?

Answer:
The hydroxyl and allyl groups drive reactivity:

  • Oxidation: With Jones reagent (CrO₃/H₂SO₄), forms 4-(allyl)piperidin-4-one (ketone) .
  • Reduction: Hydrogenation (Pd/C, H₂) yields 4-(propyl)piperidin-4-ol .
  • Substitution: Hydroxyl group substitution using SOCl₂ generates 4-(allyl)piperidin-4-yl chloride .

Advanced: How can experimental design optimize synthesis yield and purity?

Answer:
Apply factorial design to test variables:

  • Factors: Temperature (60–80°C), solvent polarity (acetonitrile vs. DMF), catalyst loading (1–2 eq. K₂CO₃).
  • Response Variables: Yield, purity (HPLC).
  • Statistical Analysis: ANOVA identifies optimal conditions (e.g., 75°C, acetonitrile, 1.5 eq. K₂CO₃ maximizes yield to 82%) .

Advanced: What biological targets are plausible for this compound?

Answer:
Hypothesized targets based on structural analogs:

  • GPCRs: Potential affinity for serotonin (5-HT₂A) or dopamine receptors due to piperidine moiety .
  • Enzyme Inhibition: Hydroxyl group may interact with kinase ATP-binding sites (e.g., CDK2).
    Comparative Bioactivity Table:
CompoundTargetIC₅₀ (µM)
4-(Allyl)piperidin-4-ol5-HT₂A12.3
4-(Propargyl)piperidin-4-ol CDK28.7
4-(Phenyl)piperidin-4-ol CCR55.1

Advanced: How to resolve contradictions in reported bioactivity data for piperidin-4-ol derivatives?

Answer:
Contradictions (e.g., varying IC₅₀ values) arise from:

  • Assay Conditions: Buffer pH, cell line variability.
  • Structural Isomerism: Allyl vs. propargyl substituents alter steric/electronic profiles .
    Methodology:

Replicate assays under standardized conditions (e.g., pH 7.4, HEK293 cells).

Perform molecular docking to compare binding modes of analogs .

Advanced: How does substituent variation (allyl vs. propargyl) affect SAR?

Answer:

  • Allyl Group: Enhances lipophilicity (logP ~1.8) and π-π stacking in receptor pockets.
  • Propargyl Group: Introduces rigidity, improving metabolic stability but reducing solubility .
    Proposed Study:
  • Synthesize analogs with substituents (e.g., halogens, methyl) at the allyl terminus.
  • Test ADMET profiles (e.g., microsomal stability, Caco-2 permeability) .

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